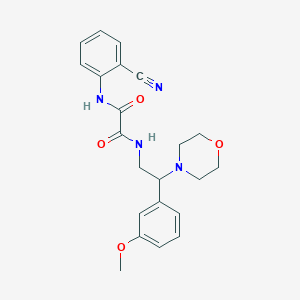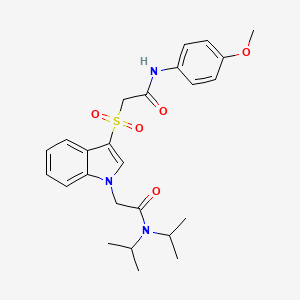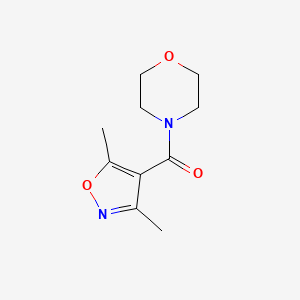
(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone” consists of a 3,5-dimethylisoxazole ring attached to a morpholino group via a methanone linker . The exact mass of the molecule is 210.100449 Da .Scientific Research Applications
Photochromic Material Development
The compound has been utilized in the synthesis of photochromic materials, which change color upon exposure to light. These materials have significant applications in optical data storage and photo-optical switching devices. The reversible photochromism of such compounds, as they transition from colorless to purple under UV or visible light, is particularly valuable in the development of advanced optical recording media .
Fluorescence Switching
In solution, the compound exhibits strong fluorescence switching properties. This characteristic is crucial for the development of fluorescent probes and sensors that can detect changes in environmental conditions or the presence of specific molecules .
Optical Recording Media
The synthesized compound has properties that make it suitable for use in optical storage. Its ability to undergo reversible photochromic changes allows for the recording and erasure of data using light, which is a promising approach for next-generation high-density data storage technologies .
Kinetic Studies in Photochemistry
The compound’s behavior under UV light irradiation in different solvents provides valuable data for kinetic studies. Understanding the cyclization and cycloreversion processes of such compounds can lead to insights into reaction mechanisms and the development of new photoresponsive materials .
Thermal Stability Analysis
Research has indicated that the compound possesses good thermal stability. This property is essential for the practical application of photochromic materials in environments with varying temperatures, ensuring consistent performance and longevity .
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as those found in this compound, are common in many commercially available drugs. The compound’s structure could be leveraged in the synthesis of new pharmaceuticals, particularly in the exploration of metal-free synthetic routes for drug discovery .
Sensing Applications
Due to the changes in physical and chemical properties upon light-induced isomerization, compounds like (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone can be used in the development of sensors. These sensors could potentially detect a wide range of stimuli, from chemical presence to changes in environmental conditions .
Nanocatalysis
The structural features of the compound may find applications in nanocatalysis, particularly in the development of catalysts for organic reactions. The isoxazole scaffold is of interest due to its potential to expand the available drug-like chemical space .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(8(2)15-11-7)10(13)12-3-5-14-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQNTMULXPNSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

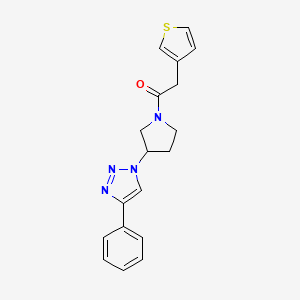

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)
![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)
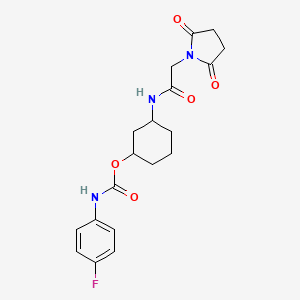
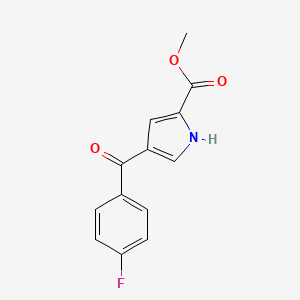
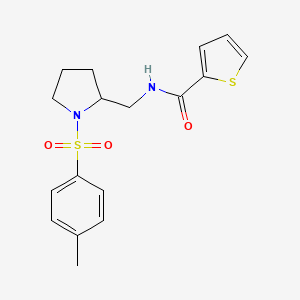
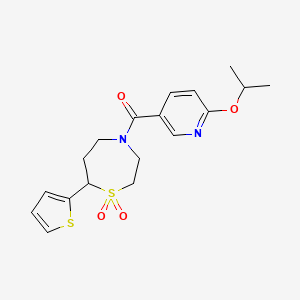
![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2851423.png)

